7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine class of compounds, specifically categorized under n-arylpiperazines. This compound is characterized by the presence of a piperidine ring and various alkyl and aryl substitutions, which contribute to its chemical properties and potential biological activities. It is classified as a small molecule and has not yet received approval for clinical use in the United States or other jurisdictions, indicating it is still in the experimental phase of research .
The synthesis of 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that may include:
The molecular structure of 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione features:
| Property | Value |
|---|---|
| Average Molecular Weight | 355.414 g/mol |
| Monoisotopic Weight | 355.188 g/mol |
| InChI Key | QFSMMXJBEBXTJP-UHFFFAOYSA-O |
| SMILES | CN1C2=C(N(CC3=CC=CC=C3)C(=N2)N2CC[NH2+]CC2)C(=O)N(C)C1=O |
This structural complexity contributes to its potential interactions with biological targets .
The compound may undergo various chemical reactions typical for purines and piperazine derivatives:
Understanding these reactions is crucial for predicting its behavior in biological systems and during synthetic processes .
Further studies are required to clarify its precise biological effects and therapeutic potential .
The compound is expected to exhibit properties typical of purines:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Stability | Stable under standard laboratory conditions |
These properties are essential for determining its applicability in various scientific contexts .
7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
The ongoing research into this compound may reveal further applications in medicinal chemistry and drug development .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8